XMD-17-51

DCLK1 cancer stem cell kinase inhibition

XMD-17-51 is the definitive tool for dual NUAK1/DCLK1 research, offering confirmed nanomolar DCLK1 inhibition (IC50 14.64 nM) unmatched by WZ4003, HTH-01-015, or ON123300. It provides clean NUAK1 isoform selectivity without off-target kinase interference. In A549 cells, DCLK1 overexpression shifts the antiproliferative IC50 from 27.575 µM to 53.197 µM, enabling robust on-target validation. Ideal for cancer stem cell and EMT studies where DCLK1 engagement is critical.

Molecular Formula C21H24N8O
Molecular Weight 404.5 g/mol
Cat. No. B10800693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMD-17-51
Molecular FormulaC21H24N8O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
InChIInChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
InChIKeyLKOFXMLMYKWELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XMD-17-51: A Pyrimido-Diazepinone NUAK1 Inhibitor with Distinct DCLK1 Cross-Target Activity


XMD-17-51 (XMD17-51, CAS 1628614-50-5) is a pyrimido-diazepinone small molecule originally developed as a derivative of the NUAK1-selective inhibitor HTH-01-015 [1]. The compound is classified as a potent and highly selective inhibitor of NUAK1 (ARK5), a member of the AMPK-related kinase family implicated in cell cycle progression, mitosis, and DNA damage repair . While its primary design target is NUAK1, XMD-17-51 also demonstrates nanomolar inhibitory activity against doublecortin-like kinase 1 (DCLK1), a cancer stem cell marker, a functional characteristic that distinguishes it from many in-class NUAK1 inhibitors and expands its utility beyond NUAK1-centric signaling investigations [1].

Why WZ4003, HTH-01-015, and ON123300 Cannot Functionally Replace XMD-17-51 in Targeted Research


Generic substitution among NUAK1-targeting compounds is not scientifically defensible due to divergent selectivity profiles, off-target kinase inhibition patterns, and distinct phenotypic outcomes. XMD-17-51 exhibits NUAK1 inhibition with concomitant nanomolar activity against DCLK1 (IC50 14.64 nM), a feature not reported for WZ4003 or HTH-01-015 [1]. WZ4003, while inhibiting both NUAK1 and NUAK2 with IC50 values of 20 nM and 100 nM respectively, lacks demonstrated DCLK1 activity, limiting its applicability in cancer stem cell research . HTH-01-015, the parent scaffold from which XMD-17-51 was derived, shows >100-fold selectivity for NUAK1 over NUAK2 (IC50 100 nM for NUAK1) but is structurally distinct and lacks the DCLK1 inhibitory properties of XMD-17-51 [2]. ON123300, a multi-targeted kinase inhibitor, potently inhibits NUAK1 (IC50 ~5 nM) but also engages CDK4, PDGFRβ, FGFR1, RET, and Fyn at comparable potencies, rendering it unsuitable for NUAK1-specific mechanistic interrogation . These differences preclude any assumption of functional interchangeability and necessitate compound-specific selection based on quantitative target engagement profiles.

XMD-17-51 Quantitative Comparative Evidence: DCLK1 Inhibition, Cellular Antiproliferative Activity, and NUAK1 Isoform Selectivity


DCLK1 Kinase Inhibition: XMD-17-51 vs. Baseline Control in Cell-Free Enzymatic Assay

XMD-17-51 demonstrates potent inhibition of DCLK1 kinase activity in a cell-free enzymatic assay with an IC50 of 14.64 nM [1]. This represents a quantifiable functional differentiation from NUAK1-selective inhibitors such as WZ4003 and HTH-01-015, which are not reported to possess DCLK1 inhibitory activity. The assay establishes DCLK1 as a direct biochemical target of XMD-17-51 beyond its primary NUAK1 engagement.

DCLK1 cancer stem cell kinase inhibition NSCLC

Cellular Antiproliferative Activity in A549 NSCLC Cells: XMD-17-51 Target-Dependent Effect Quantification

XMD-17-51 inhibits proliferation of A549 NSCLC cells with an IC50 of 27.575 µM under baseline DCLK1 expression conditions. When DCLK1 is overexpressed in the same A549 cell line, the antiproliferative IC50 shifts to 53.197 µM, representing a 1.93-fold reduction in sensitivity [1]. This target-dependent shift quantitatively validates that DCLK1 inhibition contributes mechanistically to the compound's cellular efficacy, a relationship not established for comparator NUAK1 inhibitors lacking DCLK1 activity.

NSCLC A549 antiproliferative DCLK1 target validation

NUAK1 Isoform Selectivity: XMD-17-51 vs. XMD-18-42 vs. WZ4003

XMD-17-51 potently inhibits NUAK1 while sparing NUAK2, a selectivity profile shared with its close analog XMD-18-42 [1]. In contrast, WZ4003 inhibits both NUAK1 (IC50 20 nM) and NUAK2 (IC50 100 nM) in cell-based assays . ON123300 inhibits NUAK1 with an IC50 of approximately 4.95–5 nM but lacks isoform selectivity, additionally inhibiting CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), and Fyn (11 nM) . The NUAK1-specific profile of XMD-17-51 reduces confounding signals from NUAK2 or other kinase engagement.

NUAK1 NUAK2 isoform selectivity AMPK-related kinase

Structural Derivation and Scaffold Relationship: XMD-17-51 vs. Parent Compound HTH-01-015

XMD-17-51 was discovered as a derivative of HTH-01-015, a selective NUAK1 inhibitor with an IC50 of 100 nM and >100-fold selectivity over NUAK2 [1]. The structural optimization from HTH-01-015 to XMD-17-51 preserved NUAK1 selectivity while conferring novel DCLK1 inhibitory activity (IC50 14.64 nM) not present in the parent scaffold [1]. This evolution from a mono-targeted NUAK1 inhibitor to a dual NUAK1/DCLK1 inhibitor represents a quantifiable gain in target coverage.

medicinal chemistry lead optimization scaffold evolution structure-activity relationship

XMD-17-51: Validated Application Scenarios Based on Quantitative Evidence


DCLK1 Kinase Activity Inhibition in NSCLC and Cancer Stem Cell Research

XMD-17-51 is the appropriate selection for studies requiring direct DCLK1 kinase inhibition in cell-free systems or cellular contexts. The compound inhibits recombinant DCLK1 kinase activity with an IC50 of 14.64 nM [1]. In A549 NSCLC cells, XMD-17-51 reduces DCLK1 protein levels, suppresses epithelial-mesenchymal transition (EMT), decreases sphere formation efficiency, and downregulates stemness markers including β-catenin, SOX2, NANOG, and OCT4 [1]. Unlike WZ4003 or HTH-01-015, which lack reported DCLK1 activity, XMD-17-51 provides a tool compound for dissecting DCLK1-dependent cancer stem cell phenotypes.

Target Validation Studies Using DCLK1 Overexpression as Genetic Control

The established relationship between DCLK1 expression levels and XMD-17-51 sensitivity enables robust target validation experimental designs. In A549 cells, DCLK1 overexpression increases the antiproliferative IC50 of XMD-17-51 from 27.575 µM to 53.197 µM, a 1.93-fold shift that serves as a genetic control for confirming on-target cellular effects [1]. Researchers can use this quantitative relationship to validate that observed phenotypic changes are DCLK1-mediated rather than off-target effects.

NUAK1-Specific Signaling Studies Requiring NUAK2 Sparing and Defined Off-Target Profile

XMD-17-51 potently inhibits NUAK1 without affecting NUAK2, distinguishing it from WZ4003, which inhibits both NUAK1 (IC50 20 nM) and NUAK2 (IC50 100 nM) [1]. Additionally, XMD-17-51 does not exhibit the broad multi-kinase inhibition characteristic of ON123300, which potently inhibits CDK4 (3.9 nM), PDGFRβ (26 nM), FGFR1 (26 nM), RET (9.2 nM), and Fyn (11 nM) . For experiments requiring clean NUAK1 isoform-selective inhibition with defined DCLK1 activity as the principal secondary target, XMD-17-51 provides the most interpretable selectivity profile.

Medicinal Chemistry Reference for Dual NUAK1/DCLK1 Scaffold Development

XMD-17-51 serves as a reference compound for structure-activity relationship studies exploring the evolution from selective NUAK1 inhibitors (HTH-01-015, NUAK1 IC50 100 nM) to dual NUAK1/DCLK1 inhibitors [1]. The compound demonstrates that pyrimido-diazepinone scaffold modifications can preserve NUAK1 selectivity while introducing nanomolar DCLK1 inhibition, a design principle valuable for programs targeting both kinases simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for XMD-17-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.